molecular formula C24H23BrClNO4 B11215380 Diethyl 4-(3-bromophenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-bromophenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11215380
M. Wt: 504.8 g/mol
InChI Key: VCEUOZFJEKJSSG-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes bromophenyl and chlorophenyl groups, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C24H23BrClNO4

Molecular Weight

504.8 g/mol

IUPAC Name

diethyl 4-(3-bromophenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H23BrClNO4/c1-3-30-23(28)20-14-27(13-16-8-10-19(26)11-9-16)15-21(24(29)31-4-2)22(20)17-6-5-7-18(25)12-17/h5-12,14-15,22H,3-4,13H2,1-2H3

InChI Key

VCEUOZFJEKJSSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Br)C(=O)OCC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various dihydropyridine derivatives.

Scientific Research Applications

3,5-DIETHYL 4-(3-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with ion channels or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Felodipine: Another calcium channel blocker with structural similarities.

Uniqueness

What sets 3,5-DIETHYL 4-(3-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique combination of bromophenyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives.

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